N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzoyl core linked to a 1,1-dioxido-2,3-dihydrothiophen-3-yl substituent via an amide bond. The 1,1-dioxido group (sulfone) on the dihydrothiophene ring introduces strong electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-19-11-6-9(7-12(20-2)13(11)21-3)14(16)15-10-4-5-22(17,18)8-10/h4-7,10H,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQAKNCXVUNILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CS(=O)(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Thiophene Moiety: The acid chloride is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes and receptors that are involved in various biological processes.
Pathways: Signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Features
The target compound belongs to a broader class of 3,4,5-trimethoxybenzamide derivatives, which are characterized by variations in the N-linked substituent. Key structural distinctions include:
Key Observations :
- Furan-based derivatives (e.g., 4a) exhibit planar aromatic systems, whereas the dihydrothiophene sulfone introduces a puckered, non-aromatic ring, which may alter steric interactions in biological targets .
Physicochemical Properties
Comparative data on melting points, solubility, and spectral properties:
Key Observations :
- Furan-based derivatives (4a) exhibit distinct aromatic proton shifts (δH 6.5–7.8) compared to bromophenyl analogs (δH 7.3–7.6) .
Comparison with Other Derivatives :
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H17N1O5S
- Molecular Weight : 319.35 g/mol
- CAS Number : 39565-71-4
The compound features a thiophene ring with dioxido substitution and a trimethoxybenzamide moiety. These structural characteristics are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.
- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis.
Biological Activity Overview
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
1. Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was linked to the compound's ability to interfere with bacterial cell wall synthesis.
2. Anticancer Potential
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be 20 µM for HeLa cells and 15 µM for MCF-7 cells, indicating potent anticancer activity.
3. Anti-inflammatory Effects
Research focused on the anti-inflammatory properties revealed that the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
